![molecular formula C16H15F5N2O3S B1667293 Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate CAS No. 120550-35-8](/img/structure/B1667293.png)
Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Overview
Description
Biotin-PFP ester will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs) and drug delivery methods.
Mechanism of Action
Target of Action
Biotin-PFP ester is an alkyl/ether-based PROTAC linker . It is more reactive than the NHS ester group, targeting both primary and secondary amines . This makes it suitable for biotin labeling of both proteins and amino acids .
Mode of Action
Biotin-PFP ester is an amine-reactive biotinylation reagent . It is based on activation as a pentafluorophenyl ester (PFP ester) rather than the usual N-hydroxysuccinimide (NHS) ester . The compound exhibits greater reactivity toward amino groups . Unlike NHS-Biotin, PFP-Biotin will react with both secondary amines and primary amines . This enables it to be used to label nucleic acids as well as proteins . The reaction occurs spontaneously at pH 7 to 9 .
Biochemical Pathways
Biotin-PFP ester is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It is known that the compound must be dissolved in dmso or dmf before further dilution in aqueous buffers .
Result of Action
The result of Biotin-PFP ester’s action is the biotinylation of proteins and nucleic acids for avidin-biotin methods . It forms permanent amide bonds . The spacer arm, which consists of the native biotin valeric acid group only, cannot be cleaved .
Action Environment
The action of Biotin-PFP ester is influenced by environmental factors such as pH and solvent. The reaction occurs spontaneously at pH 7 to 9 . The compound must be dissolved in DMSO or DMF before further dilution in aqueous buffers .
Biochemical Analysis
Biochemical Properties
Biotin-PFP ester plays a significant role in biochemical reactions. It reacts with primary and secondary amines of proteins and other molecules . This reactivity allows Biotin-PFP ester to be used in the labeling of proteins and nucleic acids for avidin-biotin methods . The reaction occurs spontaneously at pH 7 to 9 .
Cellular Effects
Biotin-PFP ester can be used to label inside cells (intracellular) . Its ability to react with both primary and secondary amines enables it to interact with a wide range of biomolecules within the cell . The nature of these interactions is largely dependent on the specific biomolecules involved and the cellular context.
Molecular Mechanism
The mechanism of action of Biotin-PFP ester involves its reaction with amines to form stable amide bonds . This reaction is more efficient than that of NHS esters, making Biotin-PFP ester a more effective biotinylation reagent . The reaction occurs spontaneously at pH 7 to 9 .
Metabolic Pathways
Biotin-PFP ester is involved in the biotinylation of proteins and nucleic acids . The specific metabolic pathways it participates in, as well as the enzymes or cofactors it interacts with, are dependent on the specific proteins and nucleic acids it reacts with.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTMDBQDSYQUEV-LEJLMFORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455998 | |
Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120550-35-8 | |
Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.